molecular formula C16H18N2O3S2 B2673962 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-19-9

3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2673962
CAS No.: 1798680-19-9
M. Wt: 350.45
InChI Key: HZGBEQPUWQTHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones (TZDs) are known for their role in managing diabetes and other metabolic disorders, primarily through their action on peroxisome proliferator-activated receptors (PPARs). This article explores the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

Thiazolidinediones, including the compound , primarily exert their effects by activating PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPAR-γ enhances insulin sensitivity, promotes adipocyte differentiation, and influences inflammatory responses. The specific structural features of this compound contribute to its unique biological profile.

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. Studies have demonstrated that compounds similar to this compound can lower blood glucose levels in diabetic models:

CompoundDose (mg/kg)Mean Blood Glucose Level (mg/dl)% Reduction in Blood Glucose Level
Control0400-
TZD5027531.25
Rosiglitazone5027531.25

This table illustrates the efficacy of thiazolidinediones in reducing hyperglycemia compared to control and standard treatments like Rosiglitazone .

Antimicrobial Activity

Thiazolidinediones have also been studied for their antimicrobial properties. Compounds with a thiazolidine core have shown activity against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results, indicating potential as antimicrobial agents .

Case Studies

A study conducted by Grag et al. synthesized novel thiazolidinedione derivatives from 3-benzylthiazolidine-2,4-dione and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that specific substitutions on the thiazolidinedione scaffold significantly enhanced biological activity, with some compounds showing effects superior to standard drugs like Metformin .

Another investigation focused on the structure-activity relationship (SAR) of various thiazolidinedione derivatives. It was found that the presence of electron-donating groups on the aromatic ring improved the binding affinity to PPAR-γ, thereby enhancing insulin-sensitizing effects .

Properties

IUPAC Name

3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-14(10-22-9-12-4-2-1-3-5-12)17-7-6-13(8-17)18-15(20)11-23-16(18)21/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBEQPUWQTHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.